5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H10ClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinylmethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Clioquinol: A compound with similar quinoline structure, known for its antifungal and antiprotozoal properties.
8-Hydroxyquinoline: A parent compound of many quinoline derivatives, widely used in various applications.
Uniqueness
5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinylmethyl group provides additional reactivity compared to other quinoline derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
5444-90-6 |
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Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-chloro-7-(hydrazinylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H10ClN3O/c11-8-4-6(5-14-12)10(15)9-7(8)2-1-3-13-9/h1-4,14-15H,5,12H2 |
InChI Key |
LYBKAFWCHFQWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CNN)Cl |
Origin of Product |
United States |
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